molecular formula C107H140Cl2N26O32 B576705 Enramycin CAS No. 11115-82-5

Enramycin

Numéro de catalogue: B576705
Numéro CAS: 11115-82-5
Poids moléculaire: 2373.3 g/mol
Clé InChI: NJCUSQKMYNTYOW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Enramycin is a polypeptide antibiotic produced by Streptomyces fungicidus . It is widely used as a feed additive for pigs and chickens to prevent necrotic enteritis induced by Gram-positive gut pathogens .


Synthesis Analysis

This compound is produced by the fungus Streptomyces fungicidus as this compound A (EA) and this compound B (EB), with the product containing an approximate 70:30 ratio of EA to EB .


Molecular Structure Analysis

This compound is composed of two main components called this compound A and this compound B . The chemical formula for this compound A is C107H138Cl2N26O31 and for this compound B is C108H140Cl2N26O31 .


Chemical Reactions Analysis

This compound has been effective against antibiotic-resistant bacteria by inhibiting peptidoglycan synthesis for bacterial cell walls . Some studies have shown that this compound binds the precursor Lipid I and inhibits MurG . This compound has also been shown to bind the Lipid II and prevent transglycosylation of the precursor by tranglycosylases .


Physical And Chemical Properties Analysis

This compound is slightly soluble in water and freely soluble in dilute HCl solution . The molar mass of this compound A is 2355.33 g/mol and for this compound B is 2369.32 g/mol .

Applications De Recherche Scientifique

  • Antibacterial Properties : Enramycin shows strong activity against Gram-positive bacteria, particularly harmful intestinal Clostridium, making it an effective feed additive in animal husbandry. It has a unique antibacterial mechanism and is considered a new, safe animal feed additive (Du Zhi-gan, 2013).

  • Activity against Antibiotic-Resistant Strains : this compound (enduracidin) demonstrates high antibacterial activity against various antibiotic-resistant strains of Staphylococci, and bacterial resistance to it hardly increases (M. Kawakami et al., 1971).

  • Animal Tissue Residue Evaluation : this compound, when administered in feed at therapeutic doses, shows low residue levels in broiler chicken tissues, such as liver and kidney, significantly below the maximum residue limits set by regulatory authorities (M. Ngoh et al., 2018).

  • Purification Process : Studies have developed new purification processes for this compound using macroporous resin and reversed phase chromatography, achieving high purities for its major homologs (Wu Jiaxin et al., 2014).

  • Effects in Bovines : this compound and sodium monensin have been studied for their effects on dry matter intake, ruminal fermentation, and alimentary behavior in bovines. These studies found that these antibiotics do not significantly influence these parameters (L. F. Borges et al., 2008, L. F. Borges et al., 2008).

  • Impact on Cecal Microbiota of Broiler Chicken : this compound induces specific changes in the cecal microbiota of broiler chickens, suggesting its impact on less abundant species of bacteria in that environment (M. Costa et al., 2017).

  • Histological Evaluation in Broilers : Histological studies in broilers challenged with Eimeria and Clostridium perfringens indicate that this compound as a growth promoter helps maintain intestinal health, indicated by reduced lamina propria thickness and inflammatory cell infiltration (B. L. Belote et al., 2018).

  • Growth Performance in Rabbits : this compound significantly improves growth performance and reduces diarrhea frequency in weaned rabbits (Li Qi, 2013).

  • Detection in Edible Animal Tissues : Development of sensitive detection methods for this compound residues in edible animal tissues has been a significant area of research. Monoclonal antibody-based assays offer high sensitivity and specificity for this purpose (Xinying Lu et al., 2019).

  • On-line Mass Spectrometric Detection : Techniques like high-speed counter-current chromatography combined with electrospray mass spectrometry (HSCCC/ESI-MS) have been developed for the on-line detection and purification of this compound-A and -B, contributing to more effective purification processes (K. Inoue et al., 2010).

Orientations Futures

Due to increasing antibiotic resistance, and few new drugs to treat multidrug-resistant bacteria, combination therapy is often used in the clinical setting . Because combination therapy will continue to be used in the absence of supportive clinical data, it will be important in the future to investigate mechanistic principles that may lead to predictive models for successful patient outcomes .

Relevant Papers

  • A research paper titled “Development of a New Monoclonal Antibody by More Active Enramycin A and Indirect Competitive ELISA for the Detection of this compound in Edible Animal Tissues” discusses the development of a new sensitive and specific monoclonal antibody (mAb)-based indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) to detect this compound residues in edible animal tissues .
  • Another paper titled “[Purification of this compound by macroporous resin adsorption and reversed …]” discusses a new purification process for this compound, based on pre-purification by macroporous resin and refining by reversed phase chromatography .

Propriétés

{ "Design of the Synthesis Pathway": "Enramycin can be synthesized using a convergent approach where two fragments are synthesized separately and then coupled together. The two fragments are a heptapeptide and a tetrahydrofuran-containing disaccharide. The heptapeptide fragment is synthesized using solid-phase peptide synthesis, while the disaccharide fragment is synthesized using solution-phase techniques. The two fragments are then coupled together using standard peptide coupling techniques.", "Starting Materials": [ "L-Valine", "L-Ornithine", "L-Leucine", "L-Proline", "L-Serine", "D-Aspartic Acid", "L-Threonine", "Fmoc-protected amino acids", "Tetrahydrofuran", "Glucose", "Phosphoric acid", "Sulfuric acid", "Sodium hydroxide", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "N-Hydroxysuccinimide", "Benzotriazole-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate" ], "Reaction": [ "Synthesis of the heptapeptide fragment using solid-phase peptide synthesis", "Synthesis of the tetrahydrofuran-containing disaccharide fragment using solution-phase techniques", "Coupling of the two fragments using standard peptide coupling techniques", "Deprotection of the Fmoc groups using piperidine", "Purification of the final product using chromatography techniques" ] }

11115-82-5

Formule moléculaire

C107H140Cl2N26O32

Poids moléculaire

2373.3 g/mol

Nom IUPAC

4-[[41-(4-aminobutyl)-9,23-bis[(2-amino-4,5-dihydro-1H-imidazol-4-yl)methyl]-26-[3-(carbamoylamino)propyl]-14-(3,5-dichloro-4-hydroxyphenyl)-29,38-bis(1-hydroxyethyl)-17-(hydroxymethyl)-3,20,32,35,43-pentakis(4-hydroxyphenyl)-6,47-dimethyl-2,5,8,11,13,16,19,22,25,28,31,34,37,40,42,45-hexadecaoxo-1-oxa-4,7,10,12,15,18,21,24,27,30,33,36,39,41,44-pentadecazacycloheptatetracont-46-yl]amino]-3-(10-methyldodeca-2,4-dienoylamino)-4-oxobutanoic acid;hydrate

InChI

InChI=1S/C107H138Cl2N26O31.H2O/c1-7-51(2)17-12-10-8-9-11-13-19-76(144)120-74(47-77(145)146)92(152)126-80-55(6)166-102(162)86(60-28-38-68(143)39-29-60)132-88(148)52(3)117-90(150)73(46-63-49-116-104(112)119-63)124-106(164)134-100(160)84(61-43-69(108)87(147)70(109)44-61)128-93(153)75(50-136)123-97(157)81(56-20-30-64(139)31-21-56)127-91(151)72(45-62-48-115-103(111)118-62)122-89(149)71(18-16-41-114-105(113)163)121-94(154)78(53(4)137)125-98(158)82(57-22-32-65(140)33-23-57)130-99(159)83(58-24-34-66(141)35-25-58)129-95(155)79(54(5)138)133-107(165)135(42-15-14-40-110)101(161)85(131-96(80)156)59-26-36-67(142)37-27-59;/h9,11,13,19-39,43-44,51-55,62-63,71-75,78-86,136-143,147H,7-8,10,12,14-18,40-42,45-50,110H2,1-6H3,(H,117,150)(H,120,144)(H,121,154)(H,122,149)(H,123,157)(H,125,158)(H,126,152)(H,127,151)(H,128,153)(H,129,155)(H,130,159)(H,131,156)(H,132,148)(H,133,165)(H,145,146)(H3,111,115,118)(H3,112,116,119)(H3,113,114,163)(H2,124,134,160,164);1H2

Clé InChI

NJCUSQKMYNTYOW-UHFFFAOYSA-N

SMILES isomérique

CCC(C)CCCC/C=C/C=C/C(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O

SMILES

CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O

SMILES canonique

CCC(C)CCCCC=CC=CC(=O)NC(CC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)N(C(=O)C(NC1=O)C2=CC=C(C=C2)O)CCCCN)C(C)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O)C(C)O)CCCNC(=O)N)CC5CNC(=N5)N)C6=CC=C(C=C6)O)CO)C7=CC(=C(C(=C7)Cl)O)Cl)CC8CNC(=N8)N)C)C9=CC=C(C=C9)O)C.O

Synonymes

enradin; ENRAMYCIN; ENRAMAYCIN; ENDURACIDIN; EnramycinHCl; EnraMycin PreMix; ENRAMYCUN PREMIX; Enramycin premixes

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.